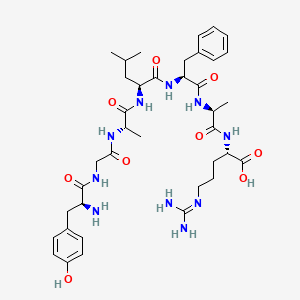![molecular formula C10H14FN3 B12527565 N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine CAS No. 655251-08-4](/img/structure/B12527565.png)
N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound features a guanidine group attached to a phenyl ring, which is further substituted with a fluoroethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a guanylating agent. For instance, the reaction of 3-(2-fluoroethyl)benzylamine with a guanylating reagent such as di(imidazole-1-yl)methanimine can yield the desired guanidine compound . This reaction typically proceeds under mild conditions and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions can be conducted under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Biological Studies: It can serve as a tool for studying biological processes and interactions, particularly those involving guanidine-containing molecules.
Organic Synthesis: The compound can be utilized as a building block for the synthesis of more complex molecules and materials.
Materials Science: It can be incorporated into the design of novel materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine involves its interaction with specific molecular targets and pathways. Guanidines are known to interact with various enzymes, receptors, and ion channels, modulating their activity and function. The fluoroethyl group may enhance the compound’s binding affinity and selectivity towards certain targets, leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine can be compared with other similar guanidine compounds, such as:
- N’'-{[3-(2-Chloroethyl)phenyl]methyl}guanidine
- N’'-{[3-(2-Bromoethyl)phenyl]methyl}guanidine
- N’'-{[3-(2-Methylethyl)phenyl]methyl}guanidine
These compounds share a similar guanidine core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine is unique due to the presence of the fluoroethyl group, which can impart distinct electronic and steric effects, potentially enhancing its performance in specific applications.
Eigenschaften
CAS-Nummer |
655251-08-4 |
|---|---|
Molekularformel |
C10H14FN3 |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
2-[[3-(2-fluoroethyl)phenyl]methyl]guanidine |
InChI |
InChI=1S/C10H14FN3/c11-5-4-8-2-1-3-9(6-8)7-14-10(12)13/h1-3,6H,4-5,7H2,(H4,12,13,14) |
InChI-Schlüssel |
XRPASTVTRHYTAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CN=C(N)N)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
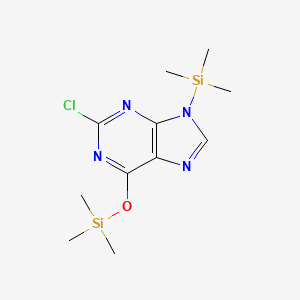

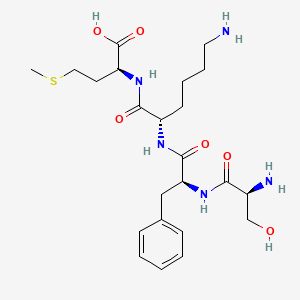
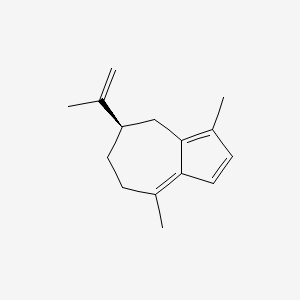
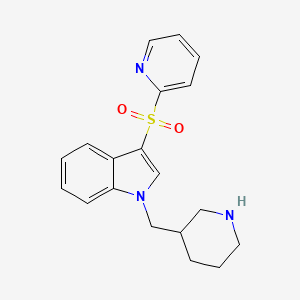
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)

![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)


